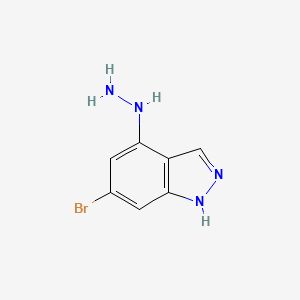

6-Bromo-4-hydrazinyl-1H-indazole

Description

6-Bromo-4-hydrazinyl-1H-indazole (CAS: 1420800-26-5; molecular formula: C₇H₆BrN₃) is a brominated indazole derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 4-position. This compound is notable for its nucleophilic hydrazinyl group, which enhances its utility in synthesizing heterocyclic compounds, pharmaceuticals, and coordination complexes. Its molecular weight is approximately 212.04 g/mol, and it is typically supplied at ≥97% purity for research purposes .

Properties

IUPAC Name |

(6-bromo-1H-indazol-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWXXULJERGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydrazinyl-1H-indazole typically involves the bromination of indazole followed by the introduction of a hydrazine group. One common method includes:

Bromination: Indazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Hydrazination: The brominated indazole is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 4-position.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, potentially forming azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-4-hydrazinyl-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydrazinyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Physical Properties

Key Advantages of this compound

- Versatile Reactivity : The hydrazinyl group enables diverse functionalization (e.g., condensation, cycloaddition), making it superior to methyl or methoxy derivatives in synthetic chemistry .

- Hydrogen-Bonding Capacity : Enhances binding affinity in biological targets compared to halogenated analogs .

- Scalable Synthesis : Ultrasound-assisted methods achieve high yields (>90%) .

Biological Activity

6-Bromo-4-hydrazinyl-1H-indazole (CAS Number: 1420800-26-5) is an indazole derivative that has garnered attention for its potential biological activities. The compound is characterized by a bromine atom at the 6-position and a hydrazine group at the 4-position of the indazole ring. This unique structure may contribute to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly against various strains of fungi and bacteria. For instance, a study demonstrated that this compound exhibited significant activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections .

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 30 | 60 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported an IC50 value of 15 µM against MDA-MB-231 breast cancer cells, suggesting a potent anticancer effect .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Caspase Activation |

| A549 (Lung Cancer) | 20 | Apoptosis Induction |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in inflammatory diseases and conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The hydrazine moiety may act as a nucleophile, allowing the compound to inhibit various enzymes involved in cell signaling pathways.

- Receptor Modulation : The bromine atom enhances lipophilicity, potentially improving binding affinity to cellular receptors involved in inflammation and cancer progression.

- Induction of Apoptosis : By activating caspase pathways, the compound promotes apoptosis in cancerous cells.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in various biological contexts:

- Case Study 1 : In a murine model of candidiasis, administration of the compound significantly reduced fungal burden compared to untreated controls.

- Case Study 2 : In xenograft models of breast cancer, treatment with this compound resulted in tumor size reduction by approximately 40% after four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.